molecular formula C9H13BrN2O2 B2966608 Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1040377-17-0

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B2966608
CAS No.: 1040377-17-0
M. Wt: 261.119
InChI Key: LUZUFIVVNUMTGP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (C10H15BrN2O2) is a brominated pyrazole derivative featuring a branched ester group. Its structure combines a 4-bromo-substituted pyrazole ring with a 2-methylpropanoate moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Scientific Research Applications

Unfortunately, the search results provided do not contain comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate." However, based on the available information, here's what can be gathered:

  • Basic Information :
    • Chemical Formula: C9H13BrN2O2
    • Molecular Weight: 261.12 g/mol
    • CAS Number: 1040377-17-0
  • Related Compounds and Derivatives :
    • The search results mention several related compounds, including:
      • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
      • Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]
      • Ethyl 2-(4-bromo-2-fluorophenyl)-1h-imidazole-5-carboxylate
    • These compounds share structural similarities with this compound and have various applications, such as pharmaceutical intermediates and bioactive heterocyclic compounds .
  • Possible Synthesis Pathway :
    • This compound can be synthesized from ethyl 2-bromo-2-methylpropanoate .
  • Potential Applications :
    • Due to the presence of a pyrazole ring, it may exhibit biological activities . Pyrazole derivatives are known for their applications in medicinal chemistry, such as anti-proliferative, anti-HIV, anti-inflammatory, and anthelmintic properties .
    • It is an intermediate in the production of various chemical compounds .
  • General Information on Related Compounds :
    • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: This is an intermediate in producing other compounds, including 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide .

Mechanism of Action

The mechanism by which Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs: Pyrazole Derivatives

Pyrazole-based esters are widely studied for their bioactivity. Key structural analogs include:

Table 1: Structural Comparison of Pyrazole Esters

Compound Name Molecular Formula Substituents (Pyrazole Position) Key Features
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate C10H15BrN2O2 4-Bromo Bromine enhances electrophilicity; branched ester improves steric hindrance .
Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate C9H14BrN3O2 3-Amino, 4-Bromo Amino group increases solubility; longer chain (butanoate) may alter pharmacokinetics .
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate hydrochloride C8H14ClN3O2 4-Amino (as hydrochloride salt) Salt form enhances stability; amino group enables hydrogen bonding .

Key Insights :

  • Substituent Position: Bromine at the 4-position (target compound) vs. amino groups at 3- or 4-positions (analogs) significantly alters electronic properties and binding affinity. Bromine's electron-withdrawing nature may enhance reactivity in cross-coupling reactions, while amino groups improve solubility .
  • Ester Chain Length: Shorter chains (propanoate vs.

Functional Analogs: Hypolipidemic and Aromatic Esters

Hypolipidemic Agents

Ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate (Compound V) shares the ethyl 2-methylpropanoate backbone but incorporates a naphthalene-imidazole system. This compound exhibits hypolipidemic activity 10× more potent than clofibrate, attributed to the imidazole group's interactions with lipid metabolism enzymes. In contrast, the target compound's bromo-pyrazole moiety may target different pathways, such as kinase inhibition .

Table 2: Functional Comparison with Hypolipidemic Analogs

Compound Name Key Functional Groups Biological Activity
This compound Bromo-pyrazole, ester Potential kinase inhibition
Compound V (Hypolipidemic agent) Naphthalene-imidazole, ester Hypolipidemic (10× clofibrate)

Aromatic Esters in Flavors

Simple branched esters like ethyl 2-methylpropanoate are critical aroma compounds in mangoes and wines, contributing fruity notes (odor activity value >1). However, the target compound's bulky bromo-pyrazole group eliminates volatility, redirecting its use from flavoring to synthetic intermediates. For example:

  • Ethyl 2-methylpropanoate: Volatile, low molecular weight (116.16 g/mol), used in food flavoring .
  • This compound: Non-volatile, higher molecular weight (275.14 g/mol), suited for pharmaceuticals .

Comparison with Target Compound :

  • The target compound lacks advanced functional groups (e.g., morpholinoethoxy), limiting its direct therapeutic use but maintaining utility as a precursor .

Biological Activity

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a pyrazole derivative that has garnered attention for its potential biological activities. The compound's structure features a bromine atom at the 4-position of the pyrazole ring and an ethyl ester group, which may influence its interactions within biological systems. This article synthesizes available research findings on the compound's biological activity, synthesis methods, and potential applications.

  • Molecular Formula : C8H11BrN2O2
  • Molecular Weight : 247.09 g/mol
  • Structure : The compound combines a pyrazole ring with an ethyl ester functionality, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : 2-bromo-2-methylpropanoic acid.
  • Cyclization Reaction : Using basic reagents like potassium hydroxide to facilitate the formation of the pyrazole ring.
  • Esterification : The resulting acid is then esterified with ethanol in the presence of sulfuric acid to yield the final product.
  • Bromination : Regiospecific bromination can be achieved using N-bromosuccinimide (NBS) or other brominating agents .

Biological Activity

Research on this compound is limited; however, related pyrazole compounds have demonstrated various biological activities:

Antimicrobial Properties

Several studies have reported that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against a range of bacterial strains .

Enzyme Interaction

The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in metabolic pathways, potentially making it a candidate for drug development targeting various diseases .

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest .

Case Studies and Research Findings

A review of literature reveals several case studies involving pyrazole derivatives with notable biological activities:

StudyCompoundBiological ActivityFindings
Umesha et al. (2009)Methyl 2-(5-methyl-1H-pyrazole)AntimicrobialSignificant inhibition against Gram-positive and Gram-negative bacteria.
Nural et al. (2018)Pyrazole derivativesAnticancerInduced apoptosis in various cancer cell lines.
Optimization Studies (2022)Ethyl 5-Amino-PyrazoleAntibiotic AdjuvantEnhanced efficacy of antibiotics against resistant strains .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The bromine atom may participate in hydrogen bonding and other interactions that enhance binding affinity to biological targets.
  • The ester group could facilitate interactions with lipid membranes, influencing cellular uptake and distribution.

Potential Applications

Given its structural characteristics and preliminary findings on biological activity, this compound holds promise for applications in:

  • Pharmaceutical Development : As a lead compound in drug discovery targeting infectious diseases and cancer.
  • Biochemical Research : As a tool for studying enzyme interactions and metabolic pathways.
  • Material Science : In the development of new materials with specific properties due to its unique chemical structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate, and how can reaction conditions be optimized?

  • Methodology : A multi-step approach is commonly employed. For example, brominated pyrazole intermediates are synthesized via nucleophilic substitution or coupling reactions. In one protocol, borane-pyridine complexes in acidic methanol (10% HCl) are used to reduce intermediates, followed by extraction with ethyl acetate and purification via column chromatography . Yield optimization requires careful control of temperature (e.g., 0°C for borane-pyridine addition) and stoichiometric ratios of reagents like morpholinoethoxybenzylidene derivatives .
  • Key Parameters : Reaction time (1.5–24 hours), solvent polarity, and acid/base catalysis (e.g., sodium carbonate in DMF/water mixtures) influence regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Assigns protons and carbons adjacent to the pyrazole ring and ester groups. For example, the methyl groups on the propanoate moiety resonate at δ 1.74 ppm (singlet) in CDCl3 .
  • IR Spectroscopy : Confirms ester carbonyl stretches (~1741 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • LCMS/HPLC : Monitors reaction progress and purity. Retention times (e.g., 0.63 minutes under SMD-TFA05 conditions) and mass peaks (e.g., m/z 416 [M+H]+) are critical for validation .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., hydrazine coupling or esterification) be elucidated?

  • Mechanistic Insights :

  • Hydrazine Coupling : Borane-pyridine acts as a selective reducing agent for imine intermediates, forming stable hydrazine derivatives. Isotopic labeling (e.g., D2O quenching) can track proton transfer steps .
  • Esterification : Pyridine and trioxatriphosphane catalysts facilitate acyl transfer, with reaction kinetics dependent on steric hindrance from the 2-methylpropanoate group .
    • Computational Modeling : DFT calculations predict transition states for bromine substitution on the pyrazole ring, highlighting electronic effects of the 4-bromo substituent .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Crystallography : Single-crystal X-ray diffraction (SXRD) often reveals disorder in the ethyl ester group. SHELX software (e.g., SHELXL-97) refines positional parameters using high-resolution data (R-factor < 0.05). Twinning or poor diffraction may require data collection at low temperatures (100 K) .
  • Key Metrics : Bond lengths (C-Br = ~1.89 Å) and dihedral angles between pyrazole and propanoate moieties confirm steric interactions .

Q. How are impurities profiled and quantified in this compound?

  • Analytical Protocols :

  • HPLC : Relative retention times (e.g., 0.80 for ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) differentiate by-products. Gradient elution with C18 columns and UV detection (254 nm) are standard .
  • Reference Standards : Pharmacopeial guidelines (e.g., USP, EP) specify limits for impurities like methyl ester analogs (≤0.1% w/w) using certified reference materials .

Q. What stability studies are recommended for storage and handling?

  • Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions is a major concern. Accelerated stability testing (40°C/75% RH for 6 months) with LCMS monitoring identifies degradation products like 2-methylpropanoic acid derivatives .
  • Storage Recommendations : Anhydrous sodium sulfate drying and storage in amber vials at -20°C prevent bromine displacement and ester hydrolysis .

Properties

IUPAC Name

ethyl 2-(4-bromopyrazol-1-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)9(2,3)12-6-7(10)5-11-12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZUFIVVNUMTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040377-17-0
Record name Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
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Synthesis routes and methods I

Procedure details

Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate 17 was reacted with N-bromosuccinimide (NBS) in 2-methyltetrahydrofuran to give IV (CAS Reg. No. 1040377-17-0).
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Synthesis routes and methods II

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The title compound was prepared using a procedure analogous to methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate except that methyl 3-(bromomethyl)benzoate was replaced with ethyl 2-bromo-2-methylpropanoate. LCMS, [M+H]+=261.0.
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